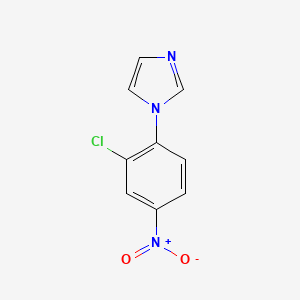
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane is a complex polymeric compound. It is formed by the polymerization of oxirane (ethylene oxide) and 2-methyl-oxirane (propylene oxide) with di-(9Z)-9-octadecenoate. This compound is known for its unique properties, which make it useful in various industrial applications, particularly as a surfactant and emulsifying agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyloxirane;(E)-octadec-9-enoic acid;oxirane typically involves the polymerization of oxirane and 2-methyl-oxirane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure. The di-(9Z)-9-octadecenoate is introduced during the polymerization process to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization reactors. The process involves the precise control of monomer feed rates, catalyst concentration, and reaction conditions to achieve consistent product quality. The final product is then purified and formulated for various applications.
Chemical Reactions Analysis
Types of Reactions
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the polymer structure, leading to changes in its physical and chemical properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions. The conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce partially hydrogenated polymers. Substitution reactions can yield a wide range of functionalized polymers with different properties.
Scientific Research Applications
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane has numerous scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable emulsions and encapsulate active pharmaceutical ingredients.
Industry: Applied in the production of lubricants, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of 2-methyloxirane;(E)-octadec-9-enoic acid;oxirane involves its ability to interact with various molecular targets through its functional groups. The polymer can form micelles and emulsions, which enhance the solubility and stability of hydrophobic compounds. The di-(9Z)-9-octadecenoate moiety provides hydrophobic interactions, while the oxirane and 2-methyl-oxirane units offer hydrophilic interactions, making it an effective surfactant.
Comparison with Similar Compounds
Similar Compounds
- Oxirane, 2-methyl-, polymer with oxirane, mono (2-ethylhexyl) ether
- Oxirane, 2-methyl-, polymer with oxirane, mono (2-propylheptyl) ether
- Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1)
Uniqueness
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane is unique due to the presence of the di-(9Z)-9-octadecenoate moiety, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong emulsifying and surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic interactions, enhancing its versatility in various applications.
Properties
CAS No. |
67167-17-3 |
|---|---|
Molecular Formula |
C41H78O6 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane |
InChI |
InChI=1S/2C18H34O2.C3H6O.C2H4O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-2-4-3;1-2-3-1/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);3H,2H2,1H3;1-2H2/b2*10-9+;; |
InChI Key |
VKNOHTGNTCEBDM-AFVZMACWSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1 |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O.CCCCCCCC/C=C/CCCCCCCC(=O)O.CC1OC1.C1OC1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1 |
Key on ui other cas no. |
67167-17-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




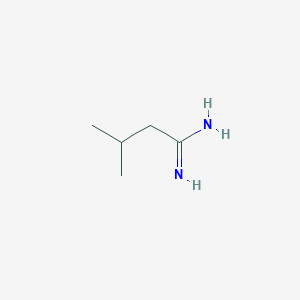

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B1624008.png)

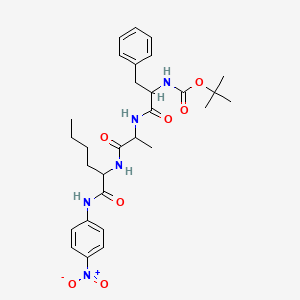
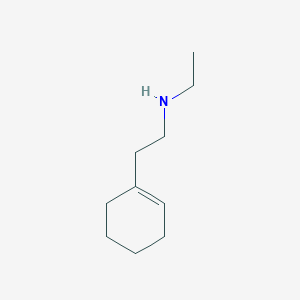


![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)
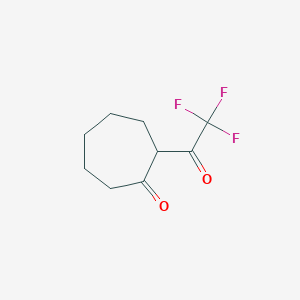
![7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1624018.png)
